molecular formula C15H22N2O4 B13979431 Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate

Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B13979431
M. Wt: 294.35 g/mol
InChI Key: UUSXEIQYCSXKPN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, 4-aminophenylalanine, is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Peptide Synthesis: The Boc protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions.

    Bioconjugation: Employed in the preparation of bioconjugates for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is primarily related to its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-3-(4-nitrophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
  • Methyl (2R)-3-(4-methoxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoate

Uniqueness

Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the amino group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m1/s1

InChI Key

UUSXEIQYCSXKPN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.